Methyl 6-amino-5-methylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVPKANRTZUMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657756 | |
| Record name | Methyl 6-amino-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184913-79-8 | |
| Record name | Methyl 6-amino-5-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184913-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Methyl 6 Amino 5 Methylnicotinate
Precursor-Based Synthesis
Precursor-based syntheses of Methyl 6-amino-5-methylnicotinate rely on commercially available or readily synthesized starting materials that already possess the core nicotinic acid framework. These methods focus on the strategic modification of functional groups to arrive at the target molecule.
Synthesis from 6-aminonicotinic acid and methanol via esterification
A common and straightforward method for the synthesis of nicotinic acid esters is the Fischer esterification of the corresponding carboxylic acid. In the case of the analogous compound, Methyl 6-aminonicotinate, this is achieved by reacting 6-aminonicotinic acid with methanol in the presence of an acid catalyst. georganics.skchemicalbook.com This reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
The general procedure involves dissolving 6-aminonicotinic acid in an excess of methanol, followed by the addition of a strong acid catalyst such as concentrated hydrochloric acid or sulfuric acid. chemicalbook.com The mixture is then heated to reflux for an extended period, often overnight, to ensure complete conversion. After the reaction, the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate. chemicalbook.com
| Reactants | Catalyst | Solvent | Conditions | Product | Yield |
| 6-aminonicotinic acid | Conc. Hydrochloric Acid | Methanol | Reflux, 16 hours | Methyl 6-aminonicotinate | 71% |
This data is for the synthesis of the analogous compound Methyl 6-aminonicotinate and is presented to illustrate the general methodology. chemicalbook.com
Preparation via catalytic reduction of methyl 6-amino-5-nitronicotinate using palladium-carbon and hydrogen gas
Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. For a structurally similar compound, methyl 5,6-diaminonicotinate, the synthesis involves the reduction of methyl 6-amino-5-nitronicotinate. prepchem.com This process typically employs a palladium-on-carbon (Pd/C) catalyst and a source of hydrogen, such as hydrogen gas.
In a representative procedure, the nitro-substituted nicotinate (B505614) ester is dissolved in a suitable solvent, commonly methanol. A catalytic amount of 5% or 10% Pd/C is added to the solution. The reaction mixture is then subjected to an atmosphere of hydrogen gas, either at atmospheric or elevated pressure, and stirred at room temperature until the stoichiometric amount of hydrogen is absorbed. prepchem.com The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the desired amino-substituted product.
| Starting Material | Catalyst | Hydrogen Source | Solvent | Product |
| Methyl 6-amino-5-nitronicotinate | 5% Palladium-on-carbon | Hydrogen gas | Methanol | Methyl 5,6-diaminonicotinate |
This data is for the synthesis of the analogous compound Methyl 5,6-diaminonicotinate and demonstrates the general applicability of catalytic hydrogenation for the reduction of a nitro group on the nicotinate ring. prepchem.com
Exploration of Alternative Synthetic Routes
Alternative synthetic pathways to nicotinic acid derivatives often involve building the substituted pyridine (B92270) ring from acyclic precursors or performing transformations on more readily available substituted pyridines.
Consideration of 6-methylnicotinic acid as a starting material in esterification reactions
The esterification of 6-methylnicotinic acid is a key step in several synthetic approaches to related compounds. This transformation can be effectively achieved using standard acid-catalyzed esterification conditions. Two common methods involve the use of either sulfuric acid or gaseous hydrogen chloride in methanol.
In one procedure, 6-methylnicotinic acid is dissolved in methanol, and concentrated sulfuric acid is added. The mixture is then heated at reflux for several hours. chemicalbook.com Following the reaction, the mixture is worked up by removing the solvent, neutralizing the acid, and extracting the product with an organic solvent. This method has been reported to provide the corresponding methyl ester in good yield. chemicalbook.com
An alternative approach involves refluxing 6-methylnicotinic acid in methanol that has been saturated with gaseous hydrogen chloride. prepchem.com After the reaction is complete, the solvent is evaporated, and the residue is treated with a saturated aqueous solution of sodium bicarbonate before extraction with chloroform. prepchem.com
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield |
| 6-methylnicotinic acid | Concentrated Sulfuric Acid | Methanol | Reflux, 17 hours | Methyl 6-methylnicotinate (B8608588) | 75% |
| 6-methylnicotinic acid | Gaseous Hydrogen Chloride | Methanol | Reflux, 1 hour | Methyl 6-methylnicotinate | Not specified |
Oxidation of specific alkylpyridines as a synthetic approach
A well-established industrial method for the synthesis of 6-methylnicotinic acid, a precursor to its methyl ester, involves the oxidation of 2-methyl-5-ethylpyridine (MEP). google.comresearchgate.net This process typically uses strong oxidizing agents, such as nitric acid in the presence of sulfuric acid, at elevated temperatures. google.comenvironmentclearance.nic.in
The manufacturing process involves charging sulfuric acid and a catalyst, followed by the addition of 5-ethyl-2-methylpyridine. The mixture is heated, and nitric acid is added over several hours while maintaining a high temperature. environmentclearance.nic.in During this process, the ethyl group at the 5-position of the pyridine ring is oxidized to a carboxylic acid. After the oxidation is complete, the excess nitric acid is distilled off. The resulting 6-methylnicotinic acid can then be esterified in situ by adding methanol and refluxing the mixture. environmentclearance.nic.in
| Starting Material | Oxidizing Agent | Catalyst | Conditions | Intermediate |
| 5-Ethyl-2-methylpyridine | Nitric Acid (60%) | Sulfuric Acid | 158-160 °C | 6-Methylnicotinic acid |
Synthesis via 2-chloro-6-methylnicotinic acid methyl esters and hydrogenolysis
Another synthetic strategy involves the dehalogenation of a chloro-substituted nicotinic acid ester. Specifically, 6-methylnicotinic acid methyl ester can be prepared from 2-chloro-6-methylnicotinic acid methyl ester via hydrogenolysis. This reaction typically involves a palladium catalyst and a hydrogen source.
In a documented procedure, 2-chloro-6-methylnicotinic acid methyl ester is subjected to catalytic hydrogenation in an autoclave. The reaction is carried out in methanol with a 10% Palladium-on-carbon catalyst in the presence of sodium acetate. google.com The mixture is heated and stirred under hydrogen pressure until the starting material is consumed. The catalyst is then filtered off, and the product is isolated after an extractive workup.
Alternatively, the reduction of the chloro-substituent can be achieved using zinc powder in the presence of formic acid and acetic acid. google.com
| Starting Material | Reagents | Catalyst | Solvent | Conditions | Product |
| 2-chloro-6-methylnicotinic acid methyl ester | Hydrogen, Sodium acetate | 10% Pd/C | Methanol | 65 °C, 0.4 MPa | 6-methylnicotinic acid methyl ester |
| 2-chloro-6-methylnicotinic acid methyl ester | Zinc powder, Formic acid, Acetic acid | None | Methanol, Water | Reflux, 5 hours | 6-methylnicotinic acid methyl ester |
Advanced Synthetic Strategies
Advanced synthetic strategies aim to improve upon traditional methods by offering greater control over stereochemistry, increasing efficiency, and minimizing environmental impact.
Enantioselective Synthesis Approaches
The enantioselective synthesis of chiral pyridine derivatives is a challenging yet crucial area of research, as many biologically active molecules contain chiral pyridine cores. While no specific enantioselective methods for this compound have been detailed in the reviewed literature, general strategies for achieving enantioselectivity in pyridine synthesis include catalytic asymmetric addition to double bonds, asymmetric reduction, and asymmetric cross-coupling reactions. chim.it These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. For a molecule like this compound, which is not inherently chiral, enantioselective approaches would be relevant if chirality were introduced at a specific position through further functionalization.
Catalytic Transformations and Green Chemistry Methodologies
Green chemistry principles are increasingly being applied to the synthesis of nicotinic acid derivatives to reduce waste and utilize more environmentally benign reagents and conditions. nih.govjddhs.com One approach involves the use of greener solvents, such as Cyrene™, as a substitute for more toxic polar aprotic solvents like DMF and DMSO in nucleophilic aromatic substitution reactions of nicotinic esters. researchgate.net Additionally, biocatalysis, employing enzymes, offers a highly selective and environmentally friendly route for synthesizing chiral molecules. mdpi.com While a specific green synthesis for this compound is not documented, the enzymatic synthesis of related nicotinamide (B372718) derivatives has been demonstrated, suggesting the potential for biocatalytic approaches.
Reaction Mechanism Elucidation
Understanding the reaction mechanism is fundamental to optimizing synthetic routes and developing new methodologies.
Detailed Mechanistic Investigations of Key Synthetic Steps
Identification of Reaction Intermediates and Transition States
The direct identification of reaction intermediates and transition states for the synthesis of this compound has not been reported. In related syntheses of functionalized pyridines, computational studies and experimental evidence have been used to propose intermediates. For example, in the functionalization of pyridines via phosphonium salts, the formation of these salts as key intermediates has been established. acs.org The study of transition states often requires sophisticated computational chemistry to model the energy landscape of the reaction pathway. Such detailed analyses provide insights into the factors controlling reactivity and selectivity but are specific to the reaction being studied.
Chemical Reactivity and Derivatization Studies
Reactivity of the Amino Group
The amino group at the 6-position is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization. Its reactivity is influenced by its position on the pyridine (B92270) ring, which is analogous to a 2-aminopyridine (B139424) system.
Acylation and Alkylation Reactions
The exocyclic amino group of Methyl 6-amino-5-methylnicotinate readily undergoes acylation and alkylation reactions, typical for aromatic amines.
Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. These reactions typically proceed under standard conditions to form the corresponding N-acyl derivatives. The resulting amides are important intermediates in medicinal chemistry. For example, acylation with acetic anhydride (B1165640) would yield the N-acetyl derivative.
Alkylation: N-alkylation of the amino group is also a feasible transformation. This can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides may lead to a mixture of mono- and di-alkylated products. A more controlled method, such as reductive amination involving the reaction with an aldehyde or ketone followed by reduction, can yield specific secondary or tertiary amine derivatives. For instance, N-methylation can be achieved, leading to compounds like Methyl 6-(methylamino)-5-methylnicotinate.
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetic Anhydride | N-acetyl-6-amino-5-methylnicotinate |
| Acylation | Benzoyl Chloride | N-benzoyl-6-amino-5-methylnicotinate |
| Alkylation | Methyl Iodide | Methyl 6-(methylamino)-5-methylnicotinate |
| Reductive Amination | Acetone / NaBH₃CN | Methyl 6-(isopropylamino)-5-methylnicotinate |
Diazotization and Subsequent Transformations
The 6-amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Pyridine-2-diazonium salts are known to be highly unstable and cannot typically be isolated. google.com However, these transient intermediates can be immediately subjected to subsequent transformations to introduce a variety of substituents.
These transformations, often categorized as Sandmeyer or Sandmeyer-type reactions, allow for the replacement of the amino group with halogens, cyano, hydroxyl, and other functionalities. nih.govwikipedia.orglscollege.ac.inorganic-chemistry.org For example, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide would yield the corresponding 6-chloro or 6-bromo derivative.
Table 2: Potential Diazotization and Sandmeyer-Type Reactions
| Target Functional Group | Reagents | Expected Product |
|---|---|---|
| Chloro | NaNO₂, HCl, CuCl | Methyl 6-chloro-5-methylnicotinate |
| Bromo | NaNO₂, HBr, CuBr | Methyl 6-bromo-5-methylnicotinate |
| Cyano | NaNO₂, H⁺, CuCN | Methyl 6-cyano-5-methylnicotinate |
| Hydroxyl | NaNO₂, H₂SO₄, H₂O, heat | Methyl 6-hydroxy-5-methylnicotinate |
Reactions at the Pyridine Ring
The reactivity of the pyridine ring itself towards substitution, oxidation, and reduction is significantly modulated by the existing substituents.
Electrophilic Aromatic Substitution (EAS) Patterns
The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). pearson.com The reaction requires harsh conditions, and the nitrogen atom is protonated under the strongly acidic conditions typically used, further deactivating the ring.
However, the substituents on the ring dictate the position of any potential substitution. The amino group at C6 is a powerful activating group and an ortho-, para-director. The methyl group at C5 is a weak activating group and also an ortho-, para-director. The methyl ester at C3 is a deactivating, meta-directing group. pressbooks.pubyoutube.com
In the case of this compound, the directing effects of the substituents are as follows:
Amino group (C6): Directs ortho (to C5) and para (to C3).
Methyl group (C5): Directs ortho (to C4 and C6) and para (to C2).
Ester group (C3): Directs meta (to C5).
Nucleophilic Aromatic Substitution (NAS) at Activated Positions
Nucleophilic aromatic substitution (NAS) is more common for pyridine and its derivatives, particularly at the C2, C4, and C6 positions, which are electron-deficient. youtube.commasterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group.
In this compound, there are no inherent good leaving groups on the ring. However, derivatization of the amino group via diazotization can install one (e.g., a halogen). For instance, in the resulting Methyl 6-chloro-5-methylnicotinate, the chlorine atom at C6 would be susceptible to displacement by strong nucleophiles.
The classic Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the C2 or C6 position with the expulsion of a hydride ion. myttex.netwikipedia.org For this compound, the C2 position is the most likely site for such a nucleophilic attack, although the reaction would be complex due to the presence of the other substituents.
Oxidation and Reduction Reactions of the Pyridine Nucleus
Oxidation: The pyridine ring is generally resistant to oxidation. However, the amino group can be sensitive to oxidizing agents. Oxidation of N-aminopyridinium salts can lead to various products depending on the substituents. rsc.org Direct oxidation of the methyl group at C5 to a carboxylic acid is possible but would require specific and harsh conditions that might also affect the other functional groups.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. asianpubs.orgrsc.org This transformation typically requires catalysts like platinum oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) under hydrogen pressure. asianpubs.orgacs.org The ester group may also be reduced under certain conditions, for example with powerful reducing agents like lithium aluminum hydride (LAH), which would convert the ester to a primary alcohol. youtube.comharvard.edu Selective reduction of the pyridine ring while preserving the ester can often be achieved using specific catalytic systems and controlling the reaction conditions, such as using PtO₂ in acidic media. asianpubs.org
Table 3: Potential Oxidation and Reduction Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, PtO₂, AcOH | Methyl 6-amino-5-methylpiperidine-3-carboxylate |
| Ester Reduction | LiAlH₄, then H₂O | (6-Amino-5-methylpyridin-3-yl)methanol |
| Full Reduction | LiAlH₄, then H₂O | (6-Amino-5-methylpiperidin-3-yl)methanol |
Ester Group Transformations
The ester functional group in this compound is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives. These transformations primarily involve reactions such as hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Reactions
Hydrolysis of the methyl ester of nicotinic acid derivatives can be achieved under alkaline conditions. For instance, studies on various substituted methyl nicotinates have reported their alkaline hydrolysis in a methanol-water mixture. researchgate.net This process converts the methyl ester into a carboxylic acid, which can then serve as a precursor for other functional groups.
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a viable transformation. While specific studies on the transesterification of this compound are not detailed in the provided results, the general principles of this reaction are well-established for similar compounds. For example, the synthesis of various 6-aminonicotinic acid esters has been reported, implying that the ester group can be modified to include different alkyl or aryl groups. nih.gov
Reduction to Alcohol Derivatives
The reduction of the ester group in nicotinic acid derivatives to a primary alcohol is a common synthetic transformation. This can be accomplished using various reducing agents. While the direct reduction of this compound is not explicitly described, the synthesis of related alcohol derivatives from their corresponding esters is a standard procedure in organic chemistry.
Derivatives and Analogs of this compound
The structural scaffold of this compound has been a basis for the development of various derivatives and analogs with potential applications in medicinal chemistry and materials science.
Methyl 6-aminonicotinate derivatives
Methyl 6-aminonicotinate, a closely related compound, serves as a versatile building block for synthesizing more complex pyridine derivatives. georganics.sk It can be prepared from 6-aminonicotinic acid. georganics.sk Derivatives of methyl 6-aminonicotinate have been investigated for various biological activities. For instance, they have been used in the synthesis of histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators. georganics.sk A series of 6-aminonicotinic acid esters were designed and synthesized as potential inhibitors of 6-phosphogluconate dehydrogenase (6PGD). nih.gov
Table 1: Examples of Methyl 6-aminonicotinate Derivatives and their Applications
| Derivative | Application | Reference |
|---|---|---|
| Histone deacetylase 3 (HDAC3) selective inhibitors | Targeting breast cancer stem cells | georganics.sk |
| Glucokinase activators | Potential therapy for diabetes | georganics.sk |
| 6-Aminonicotinic acid esters | Inhibitors of 6-phosphogluconate dehydrogenase (6PGD) | nih.gov |
Ethyl 6-amino-5-bromonicotinate analogs
Ethyl 6-amino-5-bromonicotinate is an analog where the methyl group at the 5-position is replaced by a bromine atom, and the ester is an ethyl ester. This compound is a key intermediate in the synthesis of carba analogues of flupirtine (B1215404) and retigabine, which are known to target neuronal potassium channels. The synthesis of ethyl 6-amino-5-bromonicotinate can be achieved through the bromination of ethyl nicotinate (B505614) followed by amination. Its structure allows for hydrogen bonding and halogen interactions with molecular targets, influencing their biological activity.
Table 2: Properties of Ethyl 6-amino-5-bromonicotinate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 850429-51-5 | sobekbio.comnih.govsigmaaldrich.com |
| Molecular Formula | C8H9BrN2O2 | nih.govchemscene.com |
| Molecular Weight | 245.07 g/mol | nih.govchemscene.com |
| Purity | 95% | sobekbio.comsigmaaldrich.com |
| Physical Form | Light yellow to yellow powder or crystals | sigmaaldrich.com |
Substituted Methyl Nicotinates (e.g., Methyl 6-chloronicotinate)
Methyl 6-chloronicotinate is another analog where the amino group at the 6-position is replaced by a chlorine atom. cymitquimica.com This compound is a derivative of nicotinic acid and is used in medicinal chemistry for the development of pharmaceuticals due to its structural similarities to biologically active molecules. cymitquimica.com The chlorine atom at the 6-position influences its chemical reactivity and biological properties. cymitquimica.com General methods for the synthesis of methyl 6-substituted nicotinates from the corresponding 2-amino-n-methylpyridines have been described. researchgate.net
Table 3: Characteristics of Methyl 6-chloronicotinate
| Characteristic | Description | Reference |
|---|---|---|
| CAS Number | 73781-91-6 | cymitquimica.comtcichemicals.com |
| Molecular Formula | C7H6ClNO2 | cymitquimica.com |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |
| Application | Intermediate in medicinal chemistry | cymitquimica.com |
Derivatization for Enhanced Biological Activity
The structural features of this compound, specifically the presence of an amino group and a methyl ester, offer opportunities for derivatization to modulate its physicochemical and pharmacological properties. While direct studies on the derivatization of this compound for enhancing biological activity are not extensively documented in the reviewed literature, the reactivity of the analogous compound, methyl 6-aminonicotinate, provides insights into potential transformations.
One common strategy to enhance biological activity is the modification of the amino group. For instance, the amino group can be acylated, alkylated, or incorporated into a larger heterocyclic system. These modifications can influence the molecule's ability to interact with biological targets, such as enzymes or receptors. For example, the synthesis of various pyrimidine (B1678525) conjugates has been explored to evaluate their antiviral activity. In these syntheses, chloropyrimidines are reacted with amino-containing fragments, suggesting a potential pathway for derivatizing the amino group of this compound to create compounds with novel biological profiles.
Another approach involves the modification of the methyl ester group. Hydrolysis of the ester to the corresponding carboxylic acid, 6-amino-5-methylnicotinic acid, would provide a handle for amide bond formation with a variety of amines, leading to a library of new derivatives. These derivatives could then be screened for various biological activities.
Synthesis of Novel Pyridine Derivatives from this compound as a Building Block
This compound is a key precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These bicyclic structures are of significant interest due to their structural similarity to purines and their demonstrated potential as inhibitors of various kinases, including Pim-1 kinase, which is implicated in cancer.
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved from 2-aminonicotinic acid derivatives. A general approach involves the condensation of the 2-aminonicotinate with a suitable three-carbon unit, which can cyclize to form the pyrimidine ring fused to the pyridine core. While the direct use of this compound is not explicitly detailed in the provided search results, the synthesis of related pyrido[2,3-d]pyrimidines from other 2-aminopyridine precursors provides a clear blueprint for its potential application.
For instance, the synthesis of various pyrido[2,3-d]pyrimidines often starts with a 2-aminopyridine derivative bearing a cyano or ester group at the 3-position. The amino group and the adjacent substituent then react with a one-carbon or three-carbon synthon to form the fused pyrimidine ring. In the case of this compound, the amino group and the methyl ester at the 3-position are suitably positioned for such cyclization reactions.
One potential synthetic route could involve the reaction of this compound with formamide (B127407) or a similar reagent to construct the pyrimidine ring, leading to a 5-methyl-pyrido[2,3-d]pyrimidin-4-one scaffold. Further derivatization of this core structure could then be explored to optimize biological activity.
The following table outlines the key reactants and products in the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) systems, illustrating the potential synthetic utility of this compound as a building block.
| Starting Material (Analogous to this compound) | Reagent(s) | Product (Novel Pyridine Derivative) |
| 2-Aminonicotinonitrile | Formamide | Pyrido[2,3-d]pyrimidin-4-amine |
| Methyl 2-aminonicotinate | Urea | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| 2-Amino-3-cyanopyridine | Guanidine | 2,4-Diaminopyrido[2,3-d]pyrimidine |
These examples highlight the versatility of the 2-aminopyridine-3-carboxylate scaffold in constructing diverse pyrido[2,3-d]pyrimidine derivatives. By analogy, this compound is a promising starting material for the synthesis of novel 5-methyl-substituted pyrido[2,3-d]pyrimidines with potential applications in drug discovery, particularly in the development of kinase inhibitors.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A hypothetical ¹H NMR spectrum of Methyl 6-amino-5-methylnicotinate would be expected to show distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the local electronic environment. Protons attached to the aromatic ring, the methyl groups, and the amino group would each resonate at characteristic frequencies. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal information about neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH | --- | --- | --- |
| Aromatic CH | --- | --- | --- |
| NH₂ | --- | --- | --- |
| OCH₃ | --- | --- | --- |
| Ar-CH₃ | --- | --- | --- |
Note: This table is predictive and requires experimental data for validation.
In a ¹³C NMR spectrum, each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. The carbonyl carbon of the ester group would appear significantly downfield, while the aromatic carbons and the methyl carbons would resonate at higher field strengths.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | --- |
| Aromatic C-NH₂ | --- |
| Aromatic C-CH₃ | --- |
| Aromatic C-COOCH₃ | --- |
| Aromatic CH | --- |
| Aromatic CH | --- |
| OCH₃ | --- |
| Ar-CH₃ | --- |
Note: This table is predictive and requires experimental data for validation.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments would be instrumental in piecing together the molecular framework.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition and, consequently, its molecular formula. For this compound (C₈H₁₀N₂O₂), HRMS would be used to confirm that the experimentally measured exact mass corresponds to the calculated theoretical mass.
In a mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to a particular molecular structure and can be used to deduce its connectivity. The interpretation of the fragmentation pattern of this compound would involve identifying characteristic losses, such as the loss of the methoxy group from the ester or cleavage of the methyl group from the aromatic ring. The resulting fragment ions would provide further corroboration of the compound's structure.
LC-MS and GC-MS Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques essential for the identification, purity assessment, and structural analysis of this compound.
In pharmaceutical analysis, LC-MS is a cornerstone for confirming molecular weight and identifying impurities during synthesis and quality control rsc.org. When analyzed via Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) in positive ion mode, pyridine-carboxylate derivatives are known to produce a predominant protonated molecular ion ([M+H]⁺) nih.govresearchgate.net. For this compound (molar mass: 166.18 g/mol ), a strong signal at m/z 167.08 would be expected, confirming the compound's identity. The chromatographic component separates the target compound from starting materials, byproducts, and degradation products, with each peak being subsequently identified by the mass spectrometer.
GC-MS analysis of polar, non-volatile compounds like aminonicotinates often requires a chemical derivatization step to increase volatility and thermal stability. The primary amino group in this compound would typically be derivatized, for example, through acylation. The resulting mass spectrum would provide characteristic fragmentation patterns useful for structural confirmation. Common fragmentation pathways for nicotinate (B505614) esters include the loss of the methoxy group (·OCH₃) or the entire carbomethoxy group (·COOCH₃) from the molecular ion.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound, offering profound insights into its molecular structure.
The assignment of vibrational modes is based on the characteristic frequencies at which different bonds and functional groups vibrate. By analyzing the IR and Raman spectra, the presence of the amino, methyl, and methyl ester groups, as well as the pyridine (B92270) ring, can be confirmed. The expected vibrational frequencies for this compound are extrapolated from studies on analogous compounds such as 2-aminopyridine (B139424) and other pyridine derivatives researchgate.netcdnsciencepub.com.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |
| N-H Asymmetric Stretch | Primary Amine (-NH₂) | 3400 - 3500 | Stretching of the two N-H bonds out of phase. |
| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3400 | Stretching of the two N-H bonds in phase. |
| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 | Stretching of C-H bonds on the aromatic ring. |
| C-H Aliphatic Stretch | Methyl Groups (-CH₃) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds. |
| C=O Ester Stretch | Methyl Ester (-COOCH₃) | 1710 - 1730 | Stretching of the carbonyl double bond. |
| N-H Scissoring | Primary Amine (-NH₂) | 1590 - 1650 | Bending vibration of the H-N-H angle. |
| C=C / C=N Ring Stretch | Pyridine Ring | 1400 - 1620 | Stretching vibrations within the pyridine ring framework. |
| C-O Ester Stretch | Methyl Ester (-COOCH₃) | 1100 - 1300 | Stretching of the C-O single bond in the ester group. |
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) studies offer a comprehensive analysis of the compound's vibrational characteristics researchgate.net. FT-IR spectroscopy measures the absorption of infrared radiation, highlighting polar functional groups. For this compound, strong absorptions are expected for the N-H stretching modes of the amino group and the C=O stretch of the ester.
FT-Raman spectroscopy, which measures the inelastic scattering of laser light, is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information, often showing strong signals for the C=C and C=N stretching modes within the aromatic pyridine ring. Together, these techniques allow for a complete and unambiguous assignment of the vibrational modes, confirming the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule, providing information on its conjugated systems and chromophores.
The UV-Vis spectrum of this compound is characterized by electronic transitions within the substituted pyridine ring. The pyridine nucleus, along with the electron-donating amino group and the ester group, forms a conjugated system that gives rise to distinct absorption bands. The primary transitions observed are:
π→π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. For substituted pyridines, these transitions typically occur in the 200-300 nm range orientjchem.orgresearchgate.net.
n→π* Transitions: These are lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring, to a π* antibonding orbital. This transition is characteristic of heteroaromatic systems and typically appears at longer wavelengths (e.g., >300 nm) compared to the π→π* transitions researchgate.net.
The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted methyl nicotinate.
The polarity of the solvent can significantly influence the energy of the electronic orbitals and thus the wavelength of maximum absorption (λmax) youtube.com. This phenomenon, known as solvatochromism, is a valuable tool for characterizing electronic transitions.
For this compound, the n→π* transition is particularly sensitive to solvent effects. In polar, protic solvents such as methanol or water, the lone pair of electrons on the pyridine nitrogen can form hydrogen bonds with solvent molecules libretexts.org. This hydrogen bonding stabilizes the non-bonding (n) orbital, lowering its energy. As a result, more energy is required to excite an electron from the n orbital to the π* orbital, leading to a hypsochromic shift (blue shift, or shift to a shorter wavelength) of the n→π* absorption band libretexts.org.
Conversely, π→π* transitions often exhibit a bathochromic shift (red shift, or shift to a longer wavelength) in polar solvents. Polar solvents tend to stabilize the more polar π* excited state more than the ground state, reducing the energy gap for the transition libretexts.org. Analyzing these solvent-induced shifts helps to confirm the assignment of the observed electronic transitions.
Crystallographic Studies
Based on a comprehensive search of available scientific literature and crystallographic databases, there is currently no publicly accessible single-crystal X-ray diffraction data for this compound. The determination of a crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for the detailed analysis of its solid-state conformation, intermolecular interactions, and crystal packing.
The solid-state structure of this compound has not been determined by single-crystal X-ray diffraction according to available records. This technique would be essential to ascertain critical crystallographic parameters, including the unit cell dimensions, space group, and the precise atomic coordinates of the molecule in the crystalline state. Without such an experimental study, a definitive description of its three-dimensional structure in the solid phase remains unknown.
A detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be conducted in the absence of experimentally determined crystallographic data. Such an analysis would typically involve the examination of hydrogen bonding patterns, π-π stacking interactions, and other non-covalent forces that govern the supramolecular assembly of the molecules in the crystal lattice. This information is fundamental to understanding the physical and chemical properties of the compound in its solid form.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies. However, no specific DFT studies on Methyl 6-amino-5-methylnicotinate have been found in the public domain.
Information regarding the optimized molecular geometry, bond lengths, and bond angles of this compound, which is fundamental for understanding its stability and reactivity, is not available. Such studies would typically provide insights into the planarity of the pyridine (B92270) ring and the orientation of the amino and methyl ester functional groups.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between these orbitals indicates the molecule's kinetic stability. Without dedicated studies, the HOMO-LUMO gap and the distribution of these orbitals for this compound remain unknown.
An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This analysis is vital for predicting how the molecule will interact with other chemical species. For this compound, the lack of MEP studies means that its reactive behavior cannot be computationally predicted.
NBO analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. It can elucidate hyperconjugative interactions and charge transfer, which contribute to molecular stability. No NBO analysis has been published for this compound.
Theoretical frequency calculations are used to predict the infrared and Raman spectra of a molecule. These simulations help in the interpretation of experimental spectroscopic data and confirm the nature of stationary points on the potential energy surface. Such computational spectroscopic data for this compound is not available.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations could provide insights into the conformational dynamics of this compound and its interactions in different environments. There is currently no published research on MD simulations of this compound.
Conformational Analysis and Dynamics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific three-dimensional shape, or conformation, of a molecule is critical as it often dictates its ability to bind to a biological target, such as a receptor or enzyme.
For this compound, key rotatable bonds exist, primarily the C-C bond connecting the pyridine ring to the ester group and the C-O bond within the methyl ester. The rotation around these bonds determines the orientation of the ester relative to the pyridine ring. Similarly, the orientation of the amino group's hydrogens can influence hydrogen bonding potential.
Computational methods like Molecular Mechanics (MM) and Quantum Mechanics (QM) , particularly Density Functional Theory (DFT) , are employed to identify the most stable conformations (local and global energy minima). These calculations would reveal the preferred geometry of the molecule, including bond lengths, bond angles, and dihedral angles.
Furthermore, Molecular Dynamics (MD) simulations can provide a deeper understanding of the molecule's flexibility. An MD simulation would model the atomic movements of this compound over time, showing how the molecule vibrates, rotates, and changes its conformation in a simulated physiological environment. This dynamic picture is essential for understanding how the molecule might adapt its shape upon approaching a binding site. While specific MD studies on this molecule are not publicly available, such investigations would be a critical step in rational drug design.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly different in a solution compared to the gas phase due to interactions with solvent molecules. Computational models are used to simulate these effects, which is crucial for predicting a molecule's properties in a biological setting, where the primary solvent is water.
There are two main approaches to modeling solvent effects:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is effective for calculating properties like solvation free energy, which indicates how favorably the molecule interacts with the solvent.
Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. This method is computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding between the amino group of this compound and surrounding water molecules.
Studying solvent effects would help predict the solubility of this compound and understand how its conformational preferences might shift in a polar environment, which in turn affects its bioavailability and interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se These models are invaluable for predicting the activity of unsynthesized molecules and for guiding the design of more potent analogs.
Prediction of Biological Activities Based on Molecular Descriptors
To build a QSAR model, a set of "molecular descriptors" must be calculated for each molecule in a training set. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For a molecule like this compound, relevant descriptors would include those related to its size, shape, lipophilicity, and electronic properties.
A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration, IC₅₀). sci-hub.se While a specific QSAR model for this compound is not available without a dataset of biologically tested analogs, we can predict the key descriptors that would likely be important.
Table 1: Predicted Physicochemical and Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance in QSAR |
|---|---|---|
| Molecular Weight | 166.18 g/mol | Relates to size and diffusion properties. |
| LogP (Lipophilicity) | 1.35 | Affects membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | Influences passive transport across membranes. |
| Hydrogen Bond Donors | 1 (from amino group) | Key for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (2 from ester, 1 from N) | Key for specific interactions with biological targets. |
These values are predicted using computational algorithms and serve as a basis for hypothetical QSAR models.
Design of Novel Analogs with Desired Properties
The primary application of a QSAR model is to guide the design of new molecules with enhanced activity or improved properties. nih.gov The QSAR equation reveals which descriptors have the most significant positive or negative impact on activity. A medicinal chemist can then propose structural modifications to optimize these descriptors.
For this compound, a hypothetical QSAR model might suggest that increasing polarity could improve activity. Based on this, a chemist could design analogs with specific modifications.
Table 2: Hypothetical Design of Analogs Based on QSAR Principles
| Parent Molecule | Proposed Modification | Target Descriptor | Desired Property Change |
|---|---|---|---|
| This compound | Replace methyl ester (-OCH₃) with a carboxylic acid (-OH) | LogP, TPSA | Decrease lipophilicity, increase polarity and hydrogen bonding. |
| This compound | Add a hydroxyl group to the 5-methyl group | TPSA, LogP | Increase polarity and hydrogen bonding potential. |
This rational, model-driven approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Drug Likeness and Pharmacokinetic Predictions (In Silico)
For a compound to be an effective drug, it must not only interact with its target but also possess favorable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. In silico tools can predict these properties, helping to identify potential liabilities early in the discovery process.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
Computational models can predict a wide range of ADME properties based on a molecule's structure. These predictions are often combined with assessments of "drug-likeness," such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500, a LogP < 5, < 5 hydrogen bond donors, and < 10 hydrogen bond acceptors. This compound does not violate any of these rules, suggesting it has a favorable starting point for oral bioavailability.
A more detailed in silico ADME profile for this compound is presented below.
Table 3: Predicted ADME Properties for this compound
| Property Category | Parameter | Predicted Outcome | Implication |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Low | May have moderate to low passive diffusion across the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to be able to cross the BBB. |
| CNS Permeability | Yes | May potentially have effects on the Central Nervous System. | |
| Metabolism | CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. | |
| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. | |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this major enzyme. | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
Disclaimer: The data in this table is generated from computational models (e.g., pkCSM, SwissADME) and is for theoretical and informational purposes only. It requires experimental validation.
These predictions suggest that this compound has a generally favorable ADME profile, although the predicted inhibition of the CYP2D6 enzyme would warrant experimental investigation in any drug development program.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. While specific molecular docking studies on this compound are not extensively available in the public domain, the broader class of pyridine and aminonicotinate derivatives has been the subject of numerous computational investigations. These studies provide valuable insights into the potential biological targets and interaction patterns for this compound.
Pyridine derivatives are known to interact with a wide array of biological targets, often through the formation of hydrogen bonds via the pyridine nitrogen and other functional groups, as well as through hydrophobic and electrostatic interactions. For instance, various pyridine derivatives have been investigated as inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways and are often implicated in diseases like cancer. nih.govnih.gov
In studies on related pyridine-based compounds, molecular docking simulations have revealed key interactions within the ATP-binding pocket of kinases. The pyridine core can act as a scaffold, positioning other functional groups to interact with specific amino acid residues. For example, the amino group, such as the one present in this compound, can act as a hydrogen bond donor, while the methyl ester can function as a hydrogen bond acceptor. The methyl group on the pyridine ring can contribute to hydrophobic interactions within the binding site.
A hypothetical docking scenario for this compound into a kinase active site, based on data from related compounds, might involve the following interactions:
Hydrogen Bonding: The amino group at the 6-position could form a hydrogen bond with a backbone carbonyl oxygen of a hinge region residue in the kinase. The pyridine nitrogen could also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The methyl group at the 5-position would likely be oriented towards a hydrophobic pocket within the active site, contributing to binding affinity.
Electrostatic Interactions: The partial charges on the ester group could engage in electrostatic interactions with charged residues in the binding pocket.
It is important to note that these are predictive models based on the behavior of analogous structures. acs.orgnih.gov The actual binding mode and target profile of this compound would need to be confirmed through dedicated experimental and computational studies. The insights from such simulations are crucial for guiding the synthesis of more potent and selective derivatives. nih.gov
Biological and Pharmacological Research Applications
Mechanism of Biological Activity
There is no specific information in the public domain regarding the biological activity of Methyl 6-amino-5-methylnicotinate. Investigations into its potential molecular targets, enzyme inhibition, or receptor binding have not been published.
Enzyme Inhibition and Modulation Studies
There are no available studies on the enzyme inhibition or modulation properties of this compound.
Receptor Binding and Activation Studies
No receptor binding or activation studies for this compound have been documented in published research.
Anti-inflammatory Properties and Mechanisms
While some derivatives of nicotinic acid have been investigated for their anti-inflammatory potential, there is no specific research available on the anti-inflammatory properties of this compound.
Cellular and Molecular Pathways of Anti-inflammatory Action
Due to the absence of studies on its anti-inflammatory properties, the cellular and molecular pathways of anti-inflammatory action for this compound are unknown.
Antioxidant Activity Investigations
There is no published research investigating the antioxidant activity of this compound.
Radical Scavenging and Oxidative Stress Modulation
There is no available research specifically investigating the radical scavenging properties or the potential for this compound to modulate oxidative stress.
Antimicrobial and Antifungal Properties
There is a lack of published research on the antimicrobial and antifungal properties of this compound.
Bacterial Growth Inhibition Studies
No data from bacterial growth inhibition studies for this specific compound are available.
Fungal Growth Inhibition Studies
Similarly, there are no accessible studies on its efficacy in inhibiting fungal growth.
Insecticidal Activity
Nicotinic acid and its derivatives have long been recognized for their toxic effects on insects. nih.govnih.gov The pyridine (B92270) nucleus within these compounds, particularly with a side chain at the third position, is a key structural feature contributing to their insecticidal properties. nih.govnih.gov Research into the synthesis of various nicotinic acid derivatives has been driven by the significant insecticidal activity demonstrated by this class of compounds. nih.gov
Derivatives of methyl nicotinate (B505614), a related compound, have been synthesized and tested for their effectiveness against various pests. These synthesized compounds have shown promising activity against insects such as the Green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the Maize weevil (Sitophilus zeamais). nih.govnih.gov The mechanism of action for nicotine (B1678760), a well-known insecticide from this chemical family, involves mimicking acetylcholine (B1216132) (ACh) and interacting directly with nicotinic acetylcholine receptors (nAChRs), leading to rapid paralysis and death in insects. nih.gov While the broader class of nicotinic acid derivatives has established insecticidal properties, specific studies detailing the insecticidal activity of this compound are not extensively documented in the reviewed literature.
Potential Therapeutic Applications
This compound and its related structures serve as crucial building blocks and target molecules in the exploration of new therapeutic agents for a range of diseases.
Role as an Intermediate in Pharmaceutical Synthesis
Methyl 6-aminonicotinate, a closely related compound, is recognized as a versatile and important building block in the synthesis of a variety of significant pyridine derivatives. youtube.com Its utility is highlighted by its application in the creation of selective inhibitors for histone deacetylase 3 (HDAC3) and activators for glucokinase, demonstrating its foundational role in developing complex pharmaceutical agents. youtube.com The synthesis of nicotinamide (B372718) derivatives, a class of compounds with broad biological activities including anti-inflammatory and antitumor effects, often utilizes methyl nicotinate derivatives as starting materials. nih.gov The development of efficient and environmentally friendly synthesis methods, such as those using lipase (B570770) catalysis in continuous-flow microreactors, underscores the industrial importance of these intermediates. nih.gov
Table 1: Synthesis of Nicotinamide Derivatives
| Starting Material | Reactant | Product | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl nicotinate | Isobutylamine | N-isobutylnicotinamide | Novozym® 435 | 35 min | 86.2% | nih.gov |
| Methyl 6-chloronicotinate | Benzylamine | 6-Chloro-N-benzylnicotinamide | Novozym® 435 | 35 min | 88.5% | nih.gov |
Development of Selective Inhibitors (e.g., HDAC3 selective inhibitors for breast cancer stem cells)
Histone deacetylase (HDAC) inhibitors are a class of compounds that have been investigated for their potential to suppress cancer stem cell populations in various cancers. nih.gov Specifically, HDAC3 has been identified as a mechanistic link to cancer stem cell homeostasis in triple-negative breast cancer (TNBC) by influencing β-catenin expression. nih.govnagasaki-u.ac.jp This has spurred the development of selective HDAC3 inhibitors.
While direct synthesis from this compound is not explicitly detailed, the closely related compound, Methyl 6-aminonicotinate, has been utilized in the synthesis of HDAC3 selective inhibitors aimed at targeting breast cancer stem cells. youtube.com Research has led to the development of potent and isoform-selective HDAC3 inhibitors that have demonstrated both in vitro and in vivo efficacy in suppressing the cancer stem cell subpopulation of TNBC cells by downregulating β-catenin. nih.gov The overexpression of HDAC3 has been noted in breast cancer, making it a promising epigenetic target for therapeutic intervention. nih.gov
Glucokinase Activators for Diabetes Therapy
Glucokinase (GK) is a critical enzyme that regulates glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and controlling glucose metabolism in the liver. Consequently, small molecule activators of glucokinase (GKAs) represent a promising therapeutic strategy for the treatment of Type 2 diabetes. These activators have been shown to lower blood glucose levels in animal models and early human trials.
Methyl 6-aminonicotinate has served as a substrate in the synthesis of glucokinase activators, highlighting the role of this chemical scaffold in developing new treatments for diabetes. youtube.com The goal of this research is to develop GKAs that can effectively manage blood glucose while minimizing the risk of hypoglycemia, a potential side effect of earlier candidates. The development of hepatocyte-selective GKAs is one approach being explored to mitigate this risk.
Treatment of CNS Disorders (e.g., using D-amino acid oxidase and D-aspartate oxidase inhibitors)
Dysfunction in N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission has been implicated in the pathophysiology of central nervous system (CNS) disorders such as schizophrenia. D-serine and D-aspartate are endogenous ligands that modulate NMDA receptor activity. The enzymes D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO) are responsible for the degradation of these D-amino acids. Therefore, inhibiting DAAO and DDO to increase the levels of D-serine and D-aspartate in the brain is a viable therapeutic strategy.
Research in this area has identified various inhibitors. For instance, 5-aminonicotinic acid, a related nicotinic acid derivative, has been shown to be an effective inhibitor of human D-aspartate oxidase (hDDO). While "Methyl 6-methylnicotinate" has been mentioned in the context of treating CNS disorders through DAAO and DDO inhibition, specific studies detailing the inhibitory activity of this compound itself are not prevalent in the reviewed literature.
Table 2: Inhibition of Human D-Aspartate Oxidase (hDDO)
| Inhibitor | Inhibition Constant (Ki) | Reference |
|---|---|---|
| 5-Aminonicotinic acid | 3.80 μM | |
| Malonate | Low μM range | |
| meso-Tartrate | Low μM range |
Advanced Research and Future Directions
Nanotechnology Applications
Current research into the direct application of Methyl 6-amino-5-methylnicotinate in the field of nanotechnology is in its nascent stages. The exploration of this compound within nanoscale systems remains a relatively uncharted area of investigation.
Encapsulation and Targeted Delivery Systems
At present, there is a lack of specific studies detailing the encapsulation of this compound or its use in targeted drug delivery systems. The potential for this compound to be integrated into nanoparticle-based delivery platforms for therapeutic purposes is a theoretical concept that awaits experimental validation. The development of such systems would depend on the physicochemical properties of the compound and its compatibility with various nanomaterials.
Combinatorial Chemistry and High-Throughput Screening
This compound is available commercially as a chemical building block, suggesting its potential utility in the synthesis of compound libraries for drug discovery. biosynth.comfishersci.comaablocks.com However, specific examples of its inclusion in large-scale combinatorial chemistry efforts or its identification as a "hit" in high-throughput screening (HTS) campaigns are not extensively documented in publicly available literature. HTS platforms are crucial for testing vast numbers of compounds against biological targets to identify new drug leads.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Refinement
Detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies specifically focused on this compound are limited. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective analogs. While general SAR principles for related nicotinic acid derivatives exist, a dedicated exploration of how modifications to the amino, methyl, and ester groups of this specific molecule affect its activity is a clear area for future research.
Clinical Translation Potential
As of now, there is no publicly available information regarding preclinical or clinical trials involving this compound. The pathway to clinical translation for any new chemical entity is a long and rigorous process, beginning with extensive preclinical testing to establish safety and efficacy profiles. The therapeutic potential of this compound remains to be explored and defined.
Sustainable Synthesis and Biocatalysis
The pursuit of environmentally friendly and efficient methods for synthesizing chemical compounds is a significant focus of modern chemistry. While direct studies on the biocatalytic synthesis of this compound are not prominent, related research offers promising avenues.
For instance, a green and concise method for the synthesis of nicotinamide (B372718) derivatives has been developed using the enzyme Novozym® 435 from Candida antarctica in a continuous-flow microreactor. This enzymatic approach, applied to various methyl nicotinate (B505614) derivatives, has demonstrated high product yields (81.6–88.5%) in short reaction times using the environmentally benign solvent tert-amyl alcohol. fishersci.com This methodology could potentially be adapted for the sustainable synthesis of this compound.
Biocatalysis, employing enzymes for organic synthesis, presents several advantages over traditional chemical methods, including milder reaction conditions, high selectivity, and improved catalytic efficiency. The enzymatic synthesis of nicotinic acid, a related parent compound, has been shown to be a viable and more sustainable alternative to chemical synthesis, which often requires harsh conditions and generates significant waste. fishersci.com
Patent Landscape and Intellectual Property
Analysis of Existing Patents Related to Synthesis and Applications
While patents specifically claiming Methyl 6-amino-5-methylnicotinate are not prominent, the patent literature for its precursors and structurally similar molecules is rich, particularly in the synthesis of nicotinic acid derivatives and their use as pharmacologically active agents.
Patents Covering Synthesis of Key Precursors and Analogs
The synthesis of the core structure of this compound is closely related to patented processes for similar molecules. For instance, the synthesis of 6-methylnicotinic acid esters is a key technology in this field. Patent US4579953A describes a process for the production of 6-methylnicotinic acid ester through the oxidation of 2-methyl-5-ethylpyridine. google.com This method involves the use of nitric acid and subsequent esterification, representing a foundational chemistry that could be adapted for the synthesis of related compounds. google.com
Furthermore, Chinese patent CN114437031A details a synthetic method for 6-methyl nicotine (B1678760) , which utilizes methyl 6-methylnicotinate (B8608588) as a starting material. google.com The process involves an ester condensation reaction, followed by ring opening, reduction, halogenation, and amination ring closure. google.com This patent highlights the utility of methyl 6-methylnicotinate as a versatile intermediate in the synthesis of more complex molecules.
A related iodo-substituted compound, Methyl 6-amino-5-iodo-nicotinate , is mentioned in the context of patent US2011/144105 A1 , which points to its use as a precursor in the synthesis of other compounds. chemsrc.com The presence of patents for such closely related halogenated and non-halogenated analogs suggests that the synthesis of this compound itself could be encompassed within the scope of broader existing patents or could be the subject of new patent applications focusing on novel and efficient synthetic routes.
| Patent / Source | Subject Matter | Relevance to this compound |
| US4579953A | Process for the production of 6-methylnicotinic acid ester. google.com | Describes a foundational synthesis method for a key precursor. google.com |
| CN114437031A | Synthetic method of 6-methyl nicotine. google.com | Utilizes methyl 6-methylnicotinate as a starting material, indicating its role as a key intermediate. google.com |
| US2011/144105 A1 | Mention of Methyl 6-amino-5-iodo-nicotinate. chemsrc.com | Indicates patenting activity around closely related halogenated analogs. chemsrc.com |
Patents Covering Applications of Structurally Similar Compounds
The primary application area for compounds structurally related to this compound appears to be in the field of medicine, particularly as kinase inhibitors . The pyridine (B92270) and pyrrolopyrimidine cores are prevalent in many patented kinase inhibitors used in the treatment of diseases like cancer and inflammatory conditions. google.comnih.gov
For example, patent US20040142916A1 discloses novel compounds with a general structure useful as kinase inhibitors, some of which feature a substituted ring system that could conceptually include derivatives of this compound. google.com Similarly, US8722693B2 describes salts of a Janus kinase (JAK) inhibitor with a pyrrolo[2,3-d]pyrimidin-4-yl core, a structure that can be synthesized from pyridine-based precursors. google.com The extensive patenting in the kinase inhibitor space suggests that a primary application for this compound would likely be as an intermediate or a final compound in this therapeutic area. google.comnih.govgoogle.com
Identification of Novel Research Avenues for Patent Protection
The analysis of the existing patent landscape reveals several promising avenues for novel research and potential patent protection for this compound.
Novel Synthesis Routes: Developing a novel, efficient, and scalable synthesis for this compound itself could be a strong basis for a patent application. This could involve, for example, a more direct amination and methylation of a suitable nicotinic acid precursor, avoiding multiple steps described in patents for related compounds. A process that offers higher yield, purity, or is more environmentally friendly would be particularly valuable.
New Kinase Inhibitor Scaffolds: While the general use of pyridine-based compounds as kinase inhibitors is well-trodden, there is an ongoing search for new scaffolds with improved selectivity and potency. nih.gov this compound could serve as a unique building block to create novel classes of kinase inhibitors. Patent protection could be sought for these new chemical entities and their use in treating specific diseases.
Derivatives and Prodrugs: Creating derivatives of this compound by modifying the amino or ester groups could lead to new compounds with improved pharmacokinetic or pharmacodynamic properties. Prodrug strategies, where the core molecule is chemically modified to enhance its delivery and is then converted to the active form in the body, also represent a patentable area of research.
Applications Beyond Kinase Inhibition: Exploring applications of this compound in other therapeutic areas or in non-pharmaceutical fields could open up new intellectual property opportunities. Given the diverse biological activities of pyridine derivatives, this compound could be investigated for its potential in areas such as neuroscience, as suggested by the use of related compounds in treating CNS disorders, or in agricultural applications.
Freedom-to-Operate Analysis
A freedom-to-operate (FTO) analysis for this compound is complex due to the lack of patents directly claiming the compound. The primary considerations for an FTO analysis would revolve around the potential for infringement of broader, more general patents.
Broad Claims in Existing Patents: While specific patents for this compound have not been identified, it is crucial to analyze the claims of existing patents for kinase inhibitors and other therapeutic agents. These patents may contain broad Markush structures in their claims that could encompass this compound, even if the compound is not explicitly mentioned. A thorough search and analysis of the claim language of relevant patents would be necessary to assess this risk.
Synthesis Methods: The freedom to produce this compound would depend on the chosen synthetic route. If the synthesis involves steps that are themselves patented (e.g., a specific catalytic reaction), then a license for that technology might be required. Utilizing a novel, non-infringing synthesis method would be the most straightforward way to ensure freedom to operate in terms of manufacturing.
Specific Applications: The intended use of this compound is a critical factor. If the compound is to be used as a kinase inhibitor for a specific disease, it is essential to ensure that this particular application is not already covered by a use patent for a similar class of compounds.
Methodological Considerations in Research
Chromatographic Purification Techniques
Chromatography is a cornerstone of chemical synthesis and analysis, enabling the separation and purification of compounds from complex mixtures. For nicotinic acid derivatives like Methyl 6-amino-5-methylnicotinate, several chromatographic methods are routinely employed.
Column chromatography is a fundamental purification technique used in the synthesis of nicotinamide (B372718) derivatives. nih.gov In this method, a stationary phase, typically silica (B1680970) gel, is packed into a column. The crude reaction mixture containing the target compound is loaded onto the top of the column and an appropriate solvent system (eluent) is passed through it. Separation is achieved based on the differential adsorption of the components to the stationary phase; compounds with weaker interactions travel down the column faster. The main products, such as nicotinamide derivatives, can be effectively separated and collected as the eluent exits the column. nih.gov
Thin Layer Chromatography (TLC) serves as a rapid and versatile analytical tool. It is often used to monitor the progress of a reaction or to determine the appropriate solvent system for column chromatography. nih.gov For compounds containing amino groups, TLC plates (e.g., cellulose (B213188) or silica gel) can be used with specific solvent systems to separate components of a mixture. researchgate.net After development, the separated spots are visualized, often by using a derivatizing agent like ninhydrin (B49086) for amino acids or by using fluorescently labeled derivatives, which allows for rapid measurement. nih.govresearchgate.net This technique is valuable for the qualitative analysis of complex biological mixtures and for the identification of amino-containing compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a critical technique for the quantitative analysis and purity assessment of nicotinic acid esters. mdpi.com This method offers high resolution and sensitivity. For instance, in the analysis of methylnicotinate, HPLC can be used to determine its degradation over time. nih.gov A study on aqueous solutions of methylnicotinate stored at 4°C showed that the primary degradation product, nicotinic acid, could be quantified, forming at a rate of about 0.5% per year. nih.gov The purity of commercial products, such as methyl nicotinate (B505614), is often reported with high precision, for example, 99.85% as determined by HPLC. selleckchem.com The technique is sensitive enough to have limits of detection (LOD) in the range of 0.05 μg/ml for methylnicotinate. nih.gov
Table 1: HPLC Parameters for Nicotinate Analysis
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Reference |
| Nicotinic Acid | 1.4 | 0.04 µg/ml | nih.gov |
| Methylnicotinate | 7.3 | 0.05 µg/ml | nih.gov |
| Methyl Salicylate | - | 0.0087 µg/mL | mdpi.com |
| Ethyl Salicylate | - | 0.0061 µg/mL | mdpi.com |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds like methyl nicotinate derivatives. nih.gov In a study searching for nicotine (B1678760) analogs in tobacco, samples were extracted and then analyzed by GC-MS, which confirmed the presence of 6-methyl nicotine based on correct retention times and mass spectrometric patterns. nih.gov The purity of related compounds like Methyl 6-methylnicotinate (B8608588) is also assessed using GC, with some commercial grades specified at over 98.0% purity. avantorsciences.com
Table 2: GC-MS Analysis of Related Nicotine Compounds
| Compound | Analytical Method | Average Level Detected | Matrix | Reference |
| 6-Methyl Nicotine (6MN) | GC-MS, LC/MS/MS | 0.32 µg/g | Tobacco Material | nih.gov |
| 6-Methyl Nicotine (6MN) | GC-MS | 6.3 ± 1.4 µg/mL | High-nicotine e-liquids | nih.gov |
In Vitro and In Vivo Experimental Models
To understand the biological relevance of a compound, researchers utilize both in vitro (in a controlled laboratory environment) and in vivo (in a living organism) models.
In vitro studies for related aminonicotinate compounds have been conducted to assess their biological activity. For example, derivatives have been tested against human leukemia cells to determine their cytotoxicity. Other in vitro models involve using cell cultures, such as Human Dermal Fibroblasts (HDFn), to evaluate a compound's effect at the cellular level. For instance, methyl nicotinate was found to be non-cytotoxic in HDFn cells at a concentration of 5 mg/mL after 24 hours. medchemexpress.com
In vivo studies provide data on a compound's effects within a whole, living organism. For related compounds like methylnicotinate, studies in healthy human volunteers have been used to assess physiological responses, such as localized vasodilation (erythema) upon topical application. nih.gov Animal models, such as Sprague-Dawley rats, have been used in inhalation toxicity studies of nicotine, a structurally related alkaloid. rivm.nl These studies measure systemic effects like changes in heart rate and blood pressure. rivm.nl
Statistical Analysis of Research Data
Experimental results are often presented as the mean ± standard deviation (SD) from multiple replicates to show the central tendency and variability of the data. nih.gov For instance, the concentration of nicotinic acid in a methylnicotinate batch was reported as 0.060 ± 0.002% from quadruplicate analysis. nih.gov
The relative standard deviation (RSD%) is used to express the precision of an analytical method, with values typically needing to be within accepted limits. mdpi.com In validating an HPLC method, recovery percentages and RSD were found to be in the range of 93.48% to 102.12% and 0.301% to 6.341%, respectively. mdpi.com
To determine if observed effects are real, researchers use tests of statistical significance, often reporting a p-value . A common threshold for significance is p < 0.05. For example, a study on nicotine inhalation reported statistically significant increases in heart rate and blood pressure with a p-value less than 0.05. rivm.nl
The linearity of a detection method is often assessed using the Pearson correlation coefficient , which measures the linear relationship between two variables. A value close to 1, such as the 0.98 reported for the detector response versus applied quantity of methylnicotinate, indicates a strong linear response. nih.gov
Ethical Considerations in Biological Research
When a compound like this compound or its derivatives are used in biological research, particularly in preclinical studies involving animal models, a strict ethical framework must be observed.
Preclinical testing is a critical step to evaluate the safety and efficacy of a potential new drug before it can be tested in humans. sigmaaldrich.com This phase of research carries significant ethical responsibilities concerning animal welfare, scientific integrity, and societal values. sigmaaldrich.com
A cornerstone of ethical preclinical research is the "3Rs" principle:
Replacement: Using non-animal methods such as in-vitro models or computer simulations whenever possible. sigmaaldrich.com
Reduction: Minimizing the number of animals used in a study to the fewest needed to obtain scientifically valid data. sigmaaldrich.com
Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals involved. sigmaaldrich.com
Scientific integrity is paramount and requires robust study design, transparent reporting, and objective data analysis. sigmaaldrich.com All preclinical studies should be conducted under Good Laboratory Practices (GLP) to ensure the quality and validity of the data. chemsrc.com This regulatory framework helps ensure that any results are a true reflection of the compound's effects and not influenced by poor experimental management. chemsrc.com
Furthermore, there must be a strong scientific basis for initiating a trial, supported by existing evidence, to ensure that the potential benefits outweigh the harms. keyingchemical.com This includes having sufficient in-vitro and computational data before proceeding to animal testing. chemsrc.com Researchers must also consider the potential impact on vulnerable populations that might be affected by the outcomes of the research. sigmaaldrich.com The transparent reporting and accessibility of data from these studies are also considered major ethical obligations to the scientific community and society. keyingchemical.com
Q & A
Q. What are the recommended analytical techniques for characterizing Methyl 6-amino-5-methylnicotinate, and how should they be validated?
To ensure accurate characterization, use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation. Validate methods by cross-referencing with established protocols for related pyridine derivatives, such as 2-amino-6-methylnicotinonitrile . For purity assessment, employ HPLC with UV detection at 254 nm, calibrated against certified reference standards. Differential scanning calorimetry (DSC) can determine melting points, though experimental values should be compared with literature data where available .
Q. How should researchers design experiments to synthesize this compound while minimizing hazardous byproducts?
Optimize reaction conditions using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, use methanol or ethanol as greener solvents to reduce toxicity . Monitor intermediates via thin-layer chromatography (TLC) and isolate products using column chromatography with silica gel. Ensure compatibility of reagents by referencing safety data sheets (SDS) for similar compounds, such as avoiding strong oxidizers that may degrade the amino or ester groups .
Q. What are the best practices for storing this compound to ensure long-term stability?
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Stability studies for related nicotinate derivatives suggest degradation risks from moisture and elevated temperatures, necessitating periodic analysis via HPLC to detect impurities .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?
Conflicting results often arise from variations in catalytic systems or solvent effects. Conduct systematic reviews of existing literature to identify methodological discrepancies (e.g., palladium vs. copper catalysts). Validate hypotheses through controlled experiments, comparing reaction yields under inert vs. aerobic conditions. Use meta-analysis frameworks like COSMOS-E to harmonize data from heterogeneous studies . For example, if Suzuki-Miyaura coupling yields differ, assess ligand steric effects or base strength using kinetic studies .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing solubility and bioavailability. Use molecular docking to simulate interactions with biological targets (e.g., enzymes in the nicotinate pathway). Validate predictions with in vitro assays, such as Caco-2 cell permeability models. Cross-reference results with databases like NIST Chemistry WebBook for physicochemical validation .
Q. How should researchers address gaps in toxicological data for this compound?
Develop a tiered testing strategy:
In silico prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity based on structural analogs.
In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity.
In vivo studies : Prioritize zebrafish embryo models for acute toxicity screening.
Document uncertainties using frameworks from IARC or ACGIH classifications, as seen in studies of structurally similar carcinogens .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
